molecular formula C15H18N4O4 B8405396 5,6-dimethoxy-1-(2-(4-nitro-1H-pyrazol-1-yl)ethyl)indoline

5,6-dimethoxy-1-(2-(4-nitro-1H-pyrazol-1-yl)ethyl)indoline

Cat. No. B8405396
M. Wt: 318.33 g/mol
InChI Key: KFQQXONCPYPKQB-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a solution of 2-(4-nitro-1H-pyrazol-1-yl)acetaldehyde (942 mg, 6.08 mmol) in DCM (60.0 mL), 5,6-dimethoxyindoline (from step 1) (1.09 g, 6.08 mmol) and STAB (1.55 g, 7.29 mmol) was added. After stirring at rt for 1 h, the reaction mixture was quenched with water and extracted with DCM (2×). The combined org. layers were concentrated and purification was performed by FC (EtOAc/hex 1:4 to 1:1) to yield 5,6-dimethoxy-1-(2-(4-nitro-1H-pyrazol-1-yl)ethyl)indoline as a brown solid. LC-MS conditions B: tR=0.65 min, [M+H]+=319.19.
Quantity
942 mg
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:9][CH:10]=O)[CH:8]=1)([O-:3])=[O:2].[CH3:12][O:13][C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][C:22]=1[O:23][CH3:24])[NH:19][CH2:18][CH2:17]2>C(Cl)Cl>[CH3:12][O:13][C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][C:22]=1[O:23][CH3:24])[N:19]([CH2:10][CH2:9][N:7]1[CH:8]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[N:6]1)[CH2:18][CH2:17]2

Inputs

Step One
Name
Quantity
942 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)CC=O
Name
Quantity
1.09 g
Type
reactant
Smiles
COC=1C=C2CCNC2=CC1OC
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×)
CONCENTRATION
Type
CONCENTRATION
Details
layers were concentrated
CUSTOM
Type
CUSTOM
Details
purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2CCN(C2=CC1OC)CCN1N=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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